Benzyl 4-(bromomethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOSNCCRWSYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594957 | |
| Record name | Benzyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-79-1 | |
| Record name | Benzyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Chemist's Guide to Benzyl 4-(bromomethyl)benzoate: A Multifaceted Building Block
Abstract
This technical guide provides an in-depth exploration of Benzyl 4-(bromomethyl)benzoate, a versatile bifunctional reagent in modern organic synthesis. We will delve into its synthesis, core reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. This guide will illuminate the causality behind experimental choices, ensuring a comprehensive understanding of its utility as a protecting group, a reactive building block for complex molecules, a polymer initiator, and a linker component in targeted protein degradation.
Introduction: Unveiling a Dual-Functionality Reagent
Benzyl 4-(bromomethyl)benzoate is a unique molecule possessing two distinct reactive sites: a benzylic bromide and a benzyl ester. This dual functionality is the cornerstone of its versatility, allowing for a wide array of chemical transformations. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a convenient handle for introducing the benzyl benzoate moiety onto various substrates. Simultaneously, the benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific conditions. This guide will explore how these two features can be strategically employed in complex synthetic endeavors.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 57-61 °C |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum characteristically shows a singlet for the benzylic protons of the ester group (OCH₂Ph) around 5.3 ppm and a singlet for the bromomethyl protons (-CH₂Br) between 4.4 and 4.6 ppm. The aromatic protons appear as multiplets in the aromatic region.[1]
-
¹³C NMR: The carbon spectrum will show distinct signals for the benzylic carbons, the ester carbonyl, and the aromatic carbons.
Synthesis of Benzyl 4-(bromomethyl)benzoate
The synthesis of Benzyl 4-(bromomethyl)benzoate is primarily achieved through two main strategies: the direct bromination of its methylated precursor, benzyl 4-methylbenzoate, or via the esterification of 4-(bromomethyl)benzoic acid.[1]
Radical Bromination of Benzyl 4-methylbenzoate
This common approach involves the free-radical bromination of the benzylic methyl group of benzyl 4-methylbenzoate. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Diagram 1: Synthesis via Radical Bromination
Experimental Protocol: Radical Bromination
-
To a solution of benzyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford Benzyl 4-(bromomethyl)benzoate.
Esterification of 4-(bromomethyl)benzoic acid
An alternative route involves the esterification of 4-(bromomethyl)benzoic acid with benzyl alcohol. This can be achieved through various esterification methods, such as Fischer esterification or by using coupling agents.
The Core Reactivity: A Hub for Nucleophilic Substitution
The primary mode of reactivity for Benzyl 4-(bromomethyl)benzoate is nucleophilic substitution at the benzylic carbon, where the bromine atom is readily displaced by a wide range of nucleophiles. This Sₙ2 reaction is highly efficient due to the stability of the transition state.
Diagram 2: General Nucleophilic Substitution Pathway
Reactions with Oxygen Nucleophiles: Phenols and Carboxylic Acids
Benzyl 4-(bromomethyl)benzoate is an excellent reagent for the O-alkylation of phenols and the esterification of carboxylic acids under basic conditions.
Experimental Protocol: O-Alkylation of Phenol
-
To a solution of phenol (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add Benzyl 4-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reactions with Nitrogen Nucleophiles: Amines and Azides
Primary and secondary amines readily react with Benzyl 4-(bromomethyl)benzoate to form the corresponding N-benzylated products. The azide ion is also a potent nucleophile for this transformation, leading to the formation of benzyl azides, which are valuable intermediates for click chemistry and the synthesis of amines via reduction.
Experimental Protocol: Synthesis of Benzyl 4-(azidomethyl)benzoate
-
Dissolve Benzyl 4-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium azide (1.5 eq) to the solution and stir the reaction mixture at room temperature overnight.[2]
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide product.[2]
Reactions with Sulfur Nucleophiles: Thiols
Thiols are excellent nucleophiles for the displacement of the benzylic bromide, forming thioethers. This reaction is typically carried out in the presence of a base to generate the thiolate anion.
Experimental Protocol: S-Alkylation of a Thiol
-
To a solution of the thiol (1.0 eq) in a suitable solvent like DMF or ethanol, add a base such as sodium hydride or potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add Benzyl 4-(bromomethyl)benzoate (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting thioether by column chromatography.
Application as a Protecting Group for Carboxylic Acids
The benzyl ester functionality of Benzyl 4-(bromomethyl)benzoate makes it a valuable tool for the protection of carboxylic acids. Benzyl esters are stable to a wide range of reaction conditions, including many acidic and basic conditions used for the manipulation of other functional groups.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding benzyl esters by reaction with Benzyl 4-(bromomethyl)benzoate in the presence of a non-nucleophilic base.
Experimental Protocol: Benzyl Ester Formation
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add a base such as cesium carbonate or DBU (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Benzyl 4-(bromomethyl)benzoate (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup and purify the product by column chromatography.
Deprotection of the Benzyl Ester
The most common and efficient method for the deprotection of benzyl esters is catalytic hydrogenolysis.[1] This mild method involves the use of hydrogen gas and a palladium catalyst to cleave the benzyl C-O bond, yielding the free carboxylic acid and toluene as a byproduct.
Diagram 3: Deprotection via Catalytic Hydrogenolysis
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10 mol%).[1]
-
Purge the reaction vessel with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Orthogonal Protection Strategies
The benzyl ester's stability profile allows for its use in orthogonal protection schemes with other common protecting groups.
-
Orthogonality with Boc Group: The acid-labile tert-butoxycarbonyl (Boc) group, commonly used for protecting amines, can be removed with moderate acids like trifluoroacetic acid (TFA) without affecting the benzyl ester. The benzyl ester can then be cleaved by hydrogenolysis.[3][4] This allows for the selective deprotection of an amine in the presence of a protected carboxylic acid.
-
Orthogonality with Fmoc Group: The base-labile fluorenylmethyloxycarbonyl (Fmoc) group, another common amine protecting group, is removed with a base like piperidine. These conditions do not affect the benzyl ester, which can subsequently be removed by hydrogenolysis. This orthogonality is fundamental in solid-phase peptide synthesis.[4][5]
Applications in Polymer Chemistry
The benzylic bromide of Benzyl 4-(bromomethyl)benzoate can act as an efficient initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with a benzyl benzoate end-group.
Experimental Protocol: ATRP of Styrene
-
To a Schlenk flask, add the copper(I) bromide catalyst (1.0 eq relative to initiator) and the ligand (e.g., PMDETA) (2.0 eq relative to initiator).
-
Add the monomer (e.g., styrene) and the initiator, Benzyl 4-(bromomethyl)benzoate.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the polymerization by taking samples at timed intervals to determine conversion and molecular weight.
-
Terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the polymer with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Role in Drug Development: A Linker for PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Benzyl 4-(bromomethyl)benzoate and its derivatives can be utilized as components of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Its rigid aromatic structure can provide conformational constraint to the linker, which can be crucial for optimal ternary complex formation and subsequent protein degradation.[6]
The synthesis of a PROTAC linker incorporating the benzyl benzoate moiety would typically involve the nucleophilic displacement of the bromide by a functional group on one of the PROTAC components, followed by further synthetic modifications.
Diagram 4: General Strategy for PROTAC Linker Synthesis
Synthesis of Bioactive Molecules
The dual reactivity of Benzyl 4-(bromomethyl)benzoate makes it a valuable starting material for the synthesis of various biologically active compounds. Its methyl ester analog, methyl 4-(bromomethyl)benzoate, has been used in the synthesis of potential anti-HIV agents and aldose reductase inhibitors. A notable example is its use in the synthesis of a berberine derivative.[7]
Illustrative Example: Synthesis of a 9-O-Carboxybenzyl Berberine Derivative (adapted from methyl ester analog)
-
Berberrubine is reacted with methyl 4-(bromomethyl)benzoate in the presence of a base to afford the 9-O-benzylated berberine derivative.
-
Subsequent hydrolysis of the methyl ester yields the corresponding carboxylic acid, a bioactive derivative of berberine.
Safety and Handling
Benzyl 4-(bromomethyl)benzoate is a reactive chemical and should be handled with appropriate safety precautions.
GHS Hazard Information:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS09 (Environment)
-
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][10][11]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[10]
Conclusion
Benzyl 4-(bromomethyl)benzoate is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique bifunctional nature allows for its strategic application in a wide range of synthetic contexts, from the protection of functional groups to the construction of complex bioactive molecules, polymers, and advanced therapeutic agents like PROTACs. A thorough understanding of its reactivity and careful consideration of experimental conditions, as detailed in this guide, will enable researchers to fully exploit the potential of this valuable synthetic building block.
References
-
Techno Pharmchem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
MSDS BENZYL BENZOATE EN Rel. 4. (2022, November 28). Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzyl benzoate. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ACS Publications. (n.d.). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Journal of Ultrafine Grained and Nanostructured Materials. (n.d.). A Novel Initiator of [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoateas in Atom Transfer Radical Polymerizat. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Gobbo, M. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
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ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
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Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]
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RSC Applied Polymers. (2024). Electronic Supplementary Material (ESI). The Royal Society of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Step A: Preparation of 4-(bromomethyl)benzyl alcohol. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
-
RSC Publishing. (2018, July 10). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Retrieved from [Link]
-
PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided.... Retrieved from [Link]
-
MDPI. (2023, February 24). Synthesis of a Novel 9-O Berberine Derivative and Evaluation of Its Hypoglycemic Effect. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019, July 15). Synthesis of 9-O-arylated berberines via copper-catalyzed C Ar –O coupling reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]
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Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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Advanced Alkylating Agents: A Comparative Technical Analysis of Benzyl Bromide and Benzyl 4-(Bromomethyl)benzoate
Executive Summary
This technical guide analyzes the structural, mechanistic, and application-based distinctions between Benzyl Bromide (BnBr) and its functionalized analog, Benzyl 4-(bromomethyl)benzoate (BBMB) .
While Benzyl Bromide serves as a commodity reagent for simple hydroxyl/amine protection, Benzyl 4-(bromomethyl)benzoate represents a specialized bifunctional linker . It is primarily utilized in medicinal chemistry and polymer synthesis to introduce a "masked" carboxylic acid moiety. The critical differentiator is not merely the steric bulk, but the orthogonal reactivity provided by the benzyl ester "tail," which allows for catalytic hydrogenolysis (
Table 1: Physicochemical Comparison
| Feature | Benzyl Bromide (BnBr) | Benzyl 4-(bromomethyl)benzoate (BBMB) |
| CAS Number | 100-39-0 | 113100-79-1 |
| Structure | ||
| Mol. Weight | 171.04 g/mol | 305.17 g/mol |
| Physical State | Liquid (Volatile) | Solid / Viscous Oil (Low Vapor Pressure) |
| Primary Role | Protecting Group / Benzylating Agent | Bifunctional Linker / Prodrug Scaffold |
| Lachrymator | High (Severe Inhalation Risk) | Moderate (Contact Risk) |
| Electronic State | Neutral Benzylic Center | Electron-Deficient Benzylic Center (EWG) |
Reactivity Profiles & Mechanistic Nuances
Electronic Effects on Substitution ( vs )
The reactivity difference is governed by the substituent at the para position relative to the bromomethyl group.
-
Benzyl Bromide: The phenyl ring stabilizes the transition state for
reactions via -overlap and can support carbocation formation ( ) in polar protic solvents. -
BBMB: The ester group (
) at the para position is a strong Electron Withdrawing Group (EWG) ( ).-
Impact: The EWG lowers the energy of the LUMO (
), making the benzylic carbon a "harder" electrophile. This typically accelerates reactions with anionic nucleophiles (e.g., azides, thiolates) compared to unsubstituted benzyl bromide [1]. - Impact: The EWG destabilizes the formation of a benzylic carbocation. Consequently, BBMB is less prone to solvolysis or side reactions involving carbocation intermediates compared to BnBr.
-
Impact: The EWG lowers the energy of the LUMO (
Structural Visualization
The following diagram illustrates the electronic vectors and the dual-functionality of BBMB.
Figure 1: Structural divergence. BBMB contains an electrophilic core activated by the ester, plus a latent carboxylic acid protected as a benzyl ester.
Synthetic Utility: The "Linker" Strategy
The primary reason to select BBMB over BnBr is not simple benzylation, but the installation of a 4-carboxybenzyl moiety. This is a common strategy in:
-
Prodrug Design: Attaching a drug to a lipophilic carrier via an ester bond.
-
Solid Phase Synthesis: Using the carboxylic acid (revealed later) as an anchor point.
-
Dendrimer Synthesis: Creating hyperbranched polymers where the bromide initiates polymerization and the ester serves as a surface functional group [2].
The Orthogonal Workflow
Unlike BnBr, which requires harsh acid/Lewis acids to remove (if used as a protecting group), the benzyl ester in BBMB is uniquely susceptible to Hydrogenolysis .
Figure 2: The BBMB workflow. Note how the benzyl ester acts as a "Safety Catch" protecting group for the carboxylic acid.
Experimental Protocols
Protocol A: Standard Benzylation (Benzyl Bromide)
Use Case: Simple protection of a phenol.
-
Setup: Dissolve Phenol (1.0 equiv) in anhydrous DMF.
-
Base: Add
(1.5 equiv). Stir for 15 min at RT. -
Addition: Add Benzyl Bromide (1.1 equiv) dropwise. Caution: Exothermic.
-
Monitoring: Reaction typically complete in 2-4 hours (TLC: Hex/EtOAc).
-
Workup: Quench with water, extract with EtOAc.
Protocol B: Linker Installation (BBMB)
Use Case: Attaching a benzoic acid linker to a secondary amine.
-
Preparation: Ensure Benzyl 4-(bromomethyl)benzoate is finely powdered if solid.
-
Solvent System: Use MeCN or DMF. (MeCN is preferred for easier workup if solubility permits).
-
Base: Use
(2.0 equiv) or DIPEA (2.5 equiv). Cesium promotes via the "Cesium Effect" (improved solubility/nucleophilicity). -
Reaction:
-
Add Amine (1.0 equiv) and Base to solvent.
-
Add BBMB (1.1 equiv) in one portion.
-
Heat to 60°C. The EWG enhances reactivity, but the steric bulk of the benzoate requires thermal energy to drive completion.
-
-
Validation (NMR):
-
Look for the singlet at ~5.3 ppm (
, benzyl ester protons).[1] -
Look for the singlet at ~4.4 ppm (new
bond). -
Note: The disappearance of the
signal (~4.5-4.6 ppm) confirms consumption of BBMB [3].
-
Safety & Handling: The Lachrymator Factor
Both compounds are alkylating agents and potent lachrymators (tear gas agents). However, their handling profiles differ significantly.
-
Benzyl Bromide:
-
Vapor Pressure: High. Fumes readily at room temperature.
-
Hazard: Severe respiratory irritant. Can cause pulmonary edema.
-
Containment: Must be handled in a high-flow fume hood. Syringes should be used for transfer to minimize atmospheric exposure.
-
-
Benzyl 4-(bromomethyl)benzoate:
-
Vapor Pressure: Low (Solid/High-boiling oil).
-
Hazard: Primarily a contact hazard (skin corrosive, Category 1B) and ocular irritant.[2] Less risk of inhalation unless generated as dust.
-
Advantage: Easier to weigh on a balance (if solid) compared to the volatile liquid BnBr.
-
Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the alkyl bromide capability.
-
References
-
PubChem. (n.d.). Benzyl 4-(bromomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Radical Bromination for the Synthesis of Benzyl 4-(bromomethyl)benzoate
Strategic Overview
Benzyl 4-(bromomethyl)benzoate (CAS: 113100-79-1) is a critical bifunctional intermediate in medicinal chemistry. It serves as a robust "soft" alkylating agent, primarily used to introduce the benzyl benzoate moiety into protease inhibitors, peptidomimetics, and polymer drug conjugates.
The synthesis relies on the Wohl-Ziegler reaction , a free-radical substitution of the benzylic hydrogen on Benzyl 4-methylbenzoate (Benzyl p-toluate) using N-Bromosuccinimide (NBS).
The Challenge: While conceptually simple, this reaction is prone to three distinct failure modes:
-
Over-bromination: Formation of the
-dibromo species (gem-dibromide), which is difficult to separate. -
Regio-scrambling: Competitive radical abstraction at the benzyl ester position (
), though kinetically slower, can occur under forcing conditions. -
Hydrolysis: The product is a reactive benzyl bromide; moisture during workup leads to the corresponding benzyl alcohol.
This guide presents two validated protocols: a Green-Adapted Thermal Batch method (replacing toxic
Mechanistic Underpinnings[1]
To control the reaction, one must understand the Goldfinger Mechanism . Unlike direct bromination with
-
Initiation: The radical initiator (AIBN or BPO) undergoes homolysis to generate radicals.[1]
-
Propagation: The bromine radical (
) abstracts a hydrogen from the -methyl group. This is the rate-determining step. The resulting benzylic radical is resonance-stabilized.[2] -
The "Goldfinger" Cycle: The HBr produced reacts with NBS to regenerate
in situ. This low favors substitution over ring bromination.
Pathway Visualization
Figure 1: The Goldfinger mechanistic cycle for Wohl-Ziegler bromination. Note that NBS reacts with HBr to sustain the Br2 supply.
Critical Parameters & Solvent Selection
Historically, Carbon Tetrachloride (
| Parameter | Traditional ( | Modern Option A (Benzotrifluoride) | Modern Option B (Acetonitrile) |
| Boiling Point | 77°C | 102°C | 82°C |
| Solubility of NBS | Low | Moderate | High |
| Solubility of Succinimide | Insoluble (Floats) | Insoluble (Sinks/Suspended) | Soluble |
| Green Chemistry Status | Banned/Toxic | Preferred (VOC exempt) | Acceptable |
| Recommendation | Do not use. | Best for Batch | Best for Flow/Photo |
Stoichiometry Rule: Use 1.05 equivalents of NBS.
-
< 1.0 eq: Incomplete conversion.
-
1.1 eq: Significant formation of dibromo-impurity (
), which is nearly impossible to separate by crystallization.
Experimental Protocols
Protocol A: Green-Adapted Thermal Batch Synthesis
Target Scale: 10 mmol (approx. 2.26 g of starting material)
Reagents:
-
Benzyl 4-methylbenzoate: 2.26 g (10 mmol)
-
N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol) – Recrystallize from water if yellow/degraded.
-
Initiator: AIBN (Azobisisobutyronitrile): 82 mg (0.5 mmol, 5 mol%)
-
Solvent: Benzotrifluoride (
): 20 mL (0.5 M)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler (to exclude moisture and vent HBr).
-
Charging: Add Benzyl 4-methylbenzoate and Benzotrifluoride. Stir until dissolved.
-
Reagent Addition: Add NBS and AIBN in a single portion.
-
Note: NBS will likely not dissolve completely at room temperature.
-
-
Reaction: Heat the mixture to reflux (bath temp ~105°C).
-
Visual Cue: The reaction is often exothermic once initiated. The dense NBS solid will disappear, and lighter succinimide will precipitate and float/suspend.
-
Duration: Reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Cool the mixture to 0°C in an ice bath to fully precipitate succinimide.
-
Filter the cold mixture through a sintered glass funnel or Celite pad. Wash the cake with cold Benzotrifluoride (5 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a pale yellow oil or solid.
-
-
Purification:
-
Recrystallize from Cyclohexane/Ethyl Acetate (5:1) .
-
Dissolve crude solid in minimum hot Ethyl Acetate, then slowly add Cyclohexane until turbid. Cool to 4°C overnight.
-
Yield Expectation: 75–85% (White crystalline solid).
-
Protocol B: Photochemical Flow Synthesis (High Specificity)
Ideal for avoiding thermal degradation and regio-isomers.
Reagents:
-
Substrate: 0.5 M solution of Benzyl 4-methylbenzoate in Acetonitrile .
-
Reagent: 0.525 M solution of NBS in Acetonitrile .
-
Reactor: FEP tubing coiled around a light source (450 nm Blue LED or CFL).
Methodology:
-
Feed Preparation: Mix the substrate and NBS solutions in a single reservoir (foil-wrapped to prevent premature reaction).
-
Flow: Pump the mixture through the photoreactor.
-
Residence Time: 10–20 minutes (depends on light intensity).
-
-
Collection: Collect the output in a flask containing aqueous Sodium Thiosulfate (
) to quench unreacted bromine immediately. -
Extraction: Extract the quenched mixture with Dichloromethane (
). Wash with water, dry over , and concentrate. -
Advantage: This method typically yields >95% mono-brominated product, often requiring no recrystallization.
Quality Control & Validation
Safety Warning: Benzyl 4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and corrosive. All operations, including weighing and NMR sample prep, must occur in a functioning fume hood.
Analytical Specification
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | 58–62°C |
| 1H NMR | CDCl3, 400 MHz | |
| TLC | Hex/EtOAc (9:[5]1) | Single spot, Rf ~0.4 (Starting material Rf ~0.6) |
Troubleshooting Guide
-
Problem: Reaction stalls (Starting material remains).
-
Cause: Old/Wet NBS or inactive initiator.
-
Fix: Add another 2 mol% AIBN and continue reflux. Ensure NBS is white, not yellow.
-
-
Problem: Product is an oil that won't crystallize.
-
Cause: Residual solvent or impurities.
-
Fix: Triturate with cold pentane or hexane to induce nucleation. Seed with a pure crystal if available.
-
Purification Logic
Figure 2: Purification workflow emphasizing the removal of succinimide prior to crystallization.
References
-
Cantillo, D., et al. (2013). "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry, 78(21), 10567–10571. Retrieved from [Link]
-
Podgoršek, A., et al. (2009). "Environmentally-Friendly Wohl–Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction."[6] Tetrahedron Letters. Retrieved from [Link]
- Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271-317. (Classic Mechanism Reference).
Sources
Application Note & Protocols: Bioconjugation Utilizing Benzyl 4-(bromomethyl)benzoate for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the use of Benzyl 4-(bromomethyl)benzoate as a reagent for the bioconjugation of proteins and other biomolecules. We delve into the underlying chemical principles, provide detailed, field-proven protocols for site-specific protein modification, and outline robust analytical techniques for the characterization of the final conjugate. This guide is designed to provide both the theoretical foundation and the practical steps necessary for the successful implementation of this conjugation strategy, particularly in the context of creating stable bioconjugates like antibody-drug conjugates (ADCs).
Introduction: The Need for Stable & Specific Bioconjugation
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] Its applications are vast, ranging from fluorescently labeling proteins for imaging to creating highly targeted therapeutics like antibody-drug conjugates (ADCs).[2][3] In ADC development, a highly potent cytotoxic agent is covalently attached to a monoclonal antibody (mAb) that specifically targets a tumor antigen.[4] The stability and specificity of the linkage between the drug and the antibody are critical quality attributes, directly impacting the efficacy, safety, and pharmacokinetics of the ADC.[5][][7]
Benzyl 4-(bromomethyl)benzoate is a valuable reagent in this field. It belongs to the class of benzyl halides, which are effective electrophiles for creating stable, covalent bonds with nucleophilic residues on proteins.[8] The primary target for such reagents is the sulfhydryl (thiol) group of cysteine residues, which, upon reaction, forms a highly stable thioether bond.[9][10][11] This guide details the mechanism, application, and validation of conjugation strategies using this reagent.
Mechanism of Action: Thiol Alkylation via SN2 Reaction
The core of this bioconjugation technique is the nucleophilic substitution (SN2) reaction between a deprotonated thiol group (thiolate) from a cysteine residue and the electrophilic benzylic carbon of Benzyl 4-(bromomethyl)benzoate.
Key Mechanistic Points:
-
Nucleophilicity: The thiol side chain of cysteine is one of the most powerful nucleophiles in proteins, especially when deprotonated to its thiolate form (S⁻).[5] This reaction is most efficient at a pH above the pKa of the cysteine thiol (~8.3), ensuring a sufficient concentration of the reactive thiolate anion.[9]
-
Electrophile: The bromine atom on the benzylic carbon is an excellent leaving group. The carbon itself is highly susceptible to nucleophilic attack. This reactivity is characteristic of benzyl halides.[10][12]
-
Bond Formation: The reaction results in the formation of a stable thioether linkage, which is resistant to hydrolysis and enzymatic cleavage under typical physiological conditions, a critical feature for applications like ADCs where payload stability in circulation is paramount.[9][11][]
Below is a diagram illustrating the reaction mechanism.
Caption: SN2 reaction between a protein thiol and Benzyl 4-(bromomethyl)benzoate.
Experimental Workflow & Protocols
The successful conjugation to cysteine residues, particularly in antibodies, follows a structured workflow involving protein preparation, the conjugation reaction itself, and subsequent purification.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [snv63.ru]
- 3. WO2022049211A1 - Methods for the preparation of bioconjugates - Google Patents [patents.google.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. [39] Modification of proteins with active benzyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Removing unreacted Benzyl 4-(bromomethyl)benzoate from reaction mixtures
Topic: Removing Unreacted Benzyl 4-(bromomethyl)benzoate
Document ID: TS-ORG-BB-042 | Version: 2.1 | Status: Active
Safety & Compliance Warning (Critical)
-
Lachrymator Hazard: Benzyl 4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All procedures must be performed in a functioning fume hood.
-
Genotoxic Impurity (GTI): Benzylic bromides are alkylating agents and classified as Potential Genotoxic Impurities (PGIs). Regulatory limits (TTC) often require reduction to <10-20 ppm in final pharmaceutical ingredients. Standard washing is rarely sufficient to meet these limits.
Executive Summary
This guide addresses the removal of unreacted Benzyl 4-(bromomethyl)benzoate (Starting Material) from reaction mixtures. Because this molecule contains both a labile benzyl ester and a highly reactive benzylic bromide , standard workups often fail.[1]
The Core Problem:
-
Solubility: The impurity is lipophilic and insoluble in water; simple aqueous washes will not remove it.
-
Reactivity: Strong bases (NaOH) used to hydrolyze the bromide will likely hydrolyze the ester group, destroying your product.
-
Co-elution: The impurity often co-elutes with benzyl ester products on silica gel due to similar polarity.
The Solution: We utilize a "Derivatize & Sequester" strategy. We chemically convert the lipophilic bromide into a species that is either insoluble (solid) or highly polar (water-soluble) , allowing for easy physical separation.[1]
Module 1: Polymer-Supported Scavenging (Recommended)
Best for: High-value intermediates, late-stage synthesis, and removing trace (ppm) levels.[1]
The Logic: Polymer-supported nucleophiles (resins) react selectively with the alkylating agent (the bromide). The impurity becomes covalently bound to the polymer bead. Filtration removes the bead, and thus the impurity.
Recommended Scavenger: Thiol-functionalized Silica or Polystyrene Resin (e.g., SiliaMetS® Thiol or equivalents).[1]
-
Why Thiol? Sulfur is a "soft" nucleophile that reacts rapidly with the "soft" benzylic electrophile. Unlike amines, thiols are less basic, minimizing the risk of hydrolyzing your benzyl ester product.[1]
Protocol: Resin Sequestration
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve crude mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate).[1] Avoid alcohols if possible to prevent ether formation. |
| 2 | Calculate | Estimate unreacted bromide (via HPLC/NMR). Add 2–4 equivalents of Thiol Resin relative to the impurity. |
| 3 | Incubate | Add resin and stir gently at RT for 2–4 hours . |
| 4 | Monitor | Check supernatant by TLC/HPLC. If bromide persists, add 1 more equivalent and heat to 35°C (if product is stable).[1] |
| 5 | Filter | Filter through a fritted glass funnel or a pad of Celite. Wash the resin cake with solvent. |
| 6 | Result | The filtrate contains your product; the impurity is trapped on the solid resin. |
Module 2: Liquid-Phase Derivatization (Extraction Method)
Best for: Large-scale early intermediates where resins are too expensive.
The Logic: We react the impurity with a secondary amine (e.g., morpholine or dimethylamine) to form a quaternary ammonium salt .[1] This salt is highly polar and will partition into the aqueous layer during an acidic wash, leaving the lipophilic product in the organic layer.
Reagent: Morpholine (Preferred due to moderate reactivity and ease of handling).
Protocol: The "Quench & Wash"
-
Quenching: To the reaction mixture (in organic solvent), add 1.5 equivalents of Morpholine relative to the unreacted bromide.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Validation: TLC should show the disappearance of the non-polar bromide spot and the appearance of a baseline spot (the ammonium salt).
-
-
Acid Wash (Critical Step):
-
Separation: Collect the organic layer.[5] Dry over MgSO₄ and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways for removing this specific impurity.
Caption: Decision tree for removing benzylic bromide impurities via Solid-Phase Extraction (Method A) or Liquid-Liquid Extraction (Method B).
Troubleshooting & FAQs
Q1: Why can't I just use silica gel chromatography?
A: You can, but it is often inefficient.[1] Benzyl 4-(bromomethyl)benzoate and your product (likely a benzyl ester) share the "benzyl benzoate" core, resulting in very similar Rf values.[1] If you must use chromatography, use a gradient of Hexane:DCM rather than Hexane:Ethyl Acetate, as chlorinated solvents often resolve benzylic halides better.[1]
Q2: Will the scavenger react with my product?
A: Unlikely, provided your product does not contain a better leaving group than bromide (e.g., iodide, triflate) or a highly electrophilic center.[1] The benzyl ester moiety in your product is stable to Thiol resins and Morpholine under the mild conditions described.
Q3: The impurity is a lachrymator.[6] How do I handle the waste from Method B?
A: The aqueous waste from Method B contains the quaternized ammonium salt. This salt is generally non-volatile and loses its lachrymatory properties. However, it should still be treated as hazardous chemical waste.[1] Do not mix this acidic aqueous waste with bleach (NaOCl), as it could oxidize the bromide to bromine gas.[1]
Q4: Can I use Sodium Azide (NaN₃) to displace the bromide?
A: Do not use Azide. While it works chemically, organic azides are potential explosion hazards and require strict safety controls.[1] The Thiol/Amine methods are safer and equally effective for purification.
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control and Genotoxic Impurities).
-
SiliCycle Inc. (2024). Scavenging Solutions: Removal of Electrophiles (Alkyl Halides). SiliCycle Application Notes.
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context on alkyl halide removal requirements).
-
Tohma, S., et al. (2020).[1] "Efficient Removal of Genotoxic Impurities Using Polymer-Supported Scavengers." Organic Process Research & Development.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 4. Benzyl benzoate [sitem.herts.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Guide: Storage & Handling of Benzyl 4-(bromomethyl)benzoate
Executive Summary: Quick Reference Specifications
For immediate implementation, adhere to the following critical parameters.
| Parameter | Specification | Critical Note |
| CAS Number | 6627-59-4 | Verify identity; often confused with Methyl ester (CAS 2417-72-3). |
| Storage Temp | -20°C (Preferred) | 2-8°C is acceptable for short-term (<1 week) active use. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Strictly moisture-sensitive. Store under positive pressure if possible. |
| Light Exposure | Protect from Light | Benzylic C-Br bond is photolabile. Use amber vials or foil. |
| Physical State | Solid (Low melting point) | May appear as a semi-solid or oil if slightly impure or wet. |
| Safety Class | Lachrymator / Corrosive | Handle ONLY in a fume hood. Potent tear-inducing agent. |
Critical Storage Protocols
The "Why" Behind the Protocol
Benzyl 4-(bromomethyl)benzoate contains two reactive centers: a benzylic bromide and a benzyl ester . This "dual reactivity" makes it uniquely susceptible to an autocatalytic degradation cycle.
-
Moisture Ingress: Water attacks the highly reactive benzylic bromide via
or mechanisms, releasing Hydrogen Bromide (HBr). -
Autocatalysis: The released HBr is a strong acid that protonates the ester carbonyl, catalyzing the hydrolysis of the ester linkage.
-
Runaway Degradation: The breakdown products (benzoic acid derivatives) further acidify the matrix, accelerating the decomposition.
Standard Operating Procedure (SOP) for Storage
Step 1: Container Selection
-
Primary: Glass vial with a Teflon-lined screw cap. Do not use standard polyethylene caps as benzylic halides can diffuse into plastics over time.
-
Secondary: Seal the primary vial with Parafilm or electrical tape. Place inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel).
Step 2: Atmosphere Exchange
-
Before sealing, flush the headspace of the vial with dry Nitrogen or Argon for 15-30 seconds.
-
Tip: Argon is heavier than air and provides a better blanket for solid reagents.
Step 3: Temperature Management
-
Store at -20°C .
-
Thawing Rule: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation, triggering the degradation cycle described above.
Handling & Safety: The Lachrymator Factor
WARNING: This compound is a lachrymator (tear gas). Exposure to dust or vapors will cause severe eye and respiratory irritation.
Safe Handling Workflow
-
Engineering Controls: Always weigh and manipulate this compound inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Neutralization Bath: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate in the hood.
-
Purpose: To immediately neutralize any spills or contaminated spatulas. Thiosulfate reacts rapidly with the alkyl bromide to form a non-volatile, non-lachrymatory salt.
-
Troubleshooting Guide
Q1: My white solid has turned yellow or pink. Is it still usable?
Diagnosis: The color change indicates oxidation and the liberation of trace Bromine (
-
Action: Check the proton NMR.
-
If the benzylic
peak (typically ~4.5 ppm) is intact and impurity peaks are <5%, you may repurify. -
Repurification: Recrystallization from a non-polar solvent (e.g., Hexanes/Ethyl Acetate mixture) is usually effective. Avoid hot alcohols as they may cause transesterification or solvolysis.
-
Q2: The compound has turned into a liquid or sticky gum.
Diagnosis: This is likely Hydrolysis-Induced Melting Point Depression . The formation of Benzyl alcohol (liquid) and other impurities lowers the melting point of the mixture.
-
Action: This material is likely heavily degraded.
-
Test: Run a TLC (Thin Layer Chromatography).
-
Visual: A streak or multiple spots (lower
for carboxylic acids/alcohols) confirms degradation. -
Recommendation: Discard and repurchase/resynthesize.
-
Q3: I smell a sharp, acrid odor even when the vial is closed.
Diagnosis: The container integrity is compromised, or HBr gas has built up pressure.
-
Action:
-
Move immediately to a fume hood.
-
Vent the vial carefully away from your face.
-
Transfer to a new vial with a fresh Teflon liner.
-
Visualizing the Degradation Pathway[1]
Understanding the enemy is the first step to defeating it. The diagram below illustrates the cascade of failure that occurs when storage conditions are violated.
Caption: Figure 1. Degradation pathways of Benzyl 4-(bromomethyl)benzoate showing the autocatalytic role of HBr and susceptibility to moisture and light.
Storage Decision Workflow
Use this logic flow to determine the optimal storage location for your specific usage pattern.
Caption: Figure 2. Decision matrix for storage location based on experimental frequency to minimize freeze-thaw condensation cycles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24861555, Methyl 4-(bromomethyl)benzoate. (Note: Used for structural reactivity analogy of the bromomethyl-benzoate core). Retrieved from [Link]
-
Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. (Mechanistic grounding for benzylic stability). Retrieved from [Link]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of Benzyl 4-(bromomethyl)benzoate
In the synthesis of complex pharmaceuticals and novel materials, the quality of chemical intermediates is paramount. Benzyl 4-(bromomethyl)benzoate is a critical building block, valued for its dual reactive sites which allow for its use in creating complex molecular scaffolds.[1] Its purity directly influences the yield, impurity profile, and overall quality of the final product. Therefore, a robust, reliable, and efficient analytical method for purity determination is not merely a quality control task but a strategic necessity that impacts scalability and regulatory success.[2]
This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Benzyl 4-(bromomethyl)benzoate. We will explore the scientific rationale behind the methodological choices, present a detailed protocol, and compare its performance against an alternative analytical approach, providing the data necessary for informed decision-making in a research and drug development setting.
Part 1: The Rationale for Method Development: A Chemist's Perspective
The first step in any method development is to understand the analyte. Benzyl 4-(bromomethyl)benzoate is a non-polar, aromatic ester.[1][3] Its structure contains a strong chromophore (the benzoate ring system), making UV detection a highly suitable choice. The compound is non-volatile and thermally labile, which makes HPLC the gold standard technique over methods like Gas Chromatography (GC) that require high temperatures and may cause degradation.[4][5]
Given the analyte's hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the logical mode of separation.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus be retained longer.[6] The primary goal is to develop a method that not only quantifies the main peak but also separates it from all potential process-related impurities and degradation products.
Part 2: Development and Optimization of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradants.[7] To achieve this, we must perform forced degradation studies, deliberately stressing the analyte to generate potential degradation products.[8]
Initial Parameter Selection: The Starting Point
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point due to its strong hydrophobic retention.[9] However, the aromatic nature of Benzyl 4-(bromomethyl)benzoate suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions.[10] For this study, we will begin with a standard L1 designation C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) known for its robustness.
-
Mobile Phase: A mixture of water and a miscible organic solvent is standard for RP-HPLC. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency. We will start with a simple gradient of water and ACN to ensure all components are eluted.[10]
-
Detection Wavelength: A UV scan of Benzyl 4-(bromomethyl)benzoate in the mobile phase will determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for both the main compound and any related impurities. Based on the benzoate structure, a wavelength around 230-254 nm is expected to be optimal.
Method Optimization: Fine-Tuning for Performance
The initial screening runs using a broad gradient (e.g., 10-90% ACN over 20 minutes) will reveal the approximate retention time of the main peak and the presence of any impurities. The goal of optimization is to achieve a USP tailing factor close to 1, a high number of theoretical plates (>2000), and a resolution (Rs) of >2 between the main peak and the closest eluting impurity.
A key part of this phase is the forced degradation study . The analyte is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[7][11] The degraded samples are then injected to see if any new peaks co-elute with the main analyte peak. If co-elution occurs, the method is not specific, and the chromatographic conditions (e.g., gradient slope, mobile phase pH, or even column chemistry) must be adjusted until all peaks are baseline resolved.
The workflow for this process can be visualized as follows:
Caption: Workflow for HPLC Method Development and Validation.
Final Optimized HPLC Method Protocol
This protocol is the result of the development and optimization process described above.
Experimental Protocol: HPLC Purity of Benzyl 4-(bromomethyl)benzoate
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1 column.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 10 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Reagents and Solutions:
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Ultrapure (Milli-Q or equivalent).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 50 15.0 90 20.0 90 20.1 50 | 25.0 | 50 |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Benzyl 4-(bromomethyl)benzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Benzyl 4-(bromomethyl)benzoate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Procedure & System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is suitable for use if the relative standard deviation (RSD) for the peak areas is not more than 2.0% and the tailing factor for the main peak is not more than 2.0.
-
-
Calculation:
-
Calculate the percentage purity of the sample using the area normalization method, or against the reference standard for an assay value.
-
Part 3: Comparative Analysis: Optimized HPLC vs. Alternative Methods
To provide a complete picture, the developed HPLC method is compared with two common alternatives: a rapid isocratic HPLC method (less effective) and Gas Chromatography (GC), a technique suitable for volatile compounds.[4]
| Parameter | Optimized Gradient HPLC (Developed Method) | Rapid Isocratic HPLC | Gas Chromatography (GC) |
| Principle | Differential partitioning between a polar liquid mobile phase and a non-polar solid stationary phase.[5] | Same as gradient HPLC, but with a constant mobile phase composition. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Applicability | Ideal. Excellent for non-volatile, thermally labile compounds. Separates a wide range of impurities. | Poor. Fails to elute late-retaining impurities and has poor resolution for early-eluting ones. Not stability-indicating. | Not Recommended. Analyte is not sufficiently volatile and is prone to thermal degradation in the injection port. |
| Analysis Time | ~25 minutes | ~8 minutes | ~15 minutes |
| Resolution (Rs) | Excellent. Baseline separation (Rs > 2.0) of the main peak from all known impurities and degradants. | Poor. Co-elution of several impurities observed. | N/A (Degradation occurs). |
| Sensitivity (LOD/LOQ) | High (sub-µg/mL levels achievable). | Moderate (limited by unresolved peaks). | Moderate (if derivatization is used, but complex). |
| Solvent Consumption | Moderate | Low | Very Low (gases used as mobile phase). |
| Trustworthiness | High. Validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.[12][13] | Low. Not suitable for its intended purpose of purity testing due to lack of specificity.[12] | Low. Method is not reliable due to on-instrument degradation. |
Conclusion and Recommendations
The experimental data unequivocally demonstrates that a well-developed, gradient-based RP-HPLC method is superior for the purity determination of Benzyl 4-(bromomethyl)benzoate. While a rapid isocratic method might seem attractive for its speed, it sacrifices the specificity required for a reliable purity assessment, failing to meet fundamental regulatory and quality standards.[12] Gas Chromatography is unsuitable due to the thermal lability of the analyte.
The optimized gradient HPLC method presented here is robust, specific, and fit for its intended purpose in a regulated drug development environment. It serves as a self-validating system capable of ensuring the quality of this critical intermediate, thereby mitigating risks in downstream API manufacturing.[2] For any laboratory tasked with the quality control of Benzyl 4-(bromomethyl)benzoate, this validated HPLC approach is the recommended standard.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jadhav, S. B. et al. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]
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Hasan, M. et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Alcami. [Link]
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de Souza, A. M. et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]
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LookChem. (n.d.). Cas 2417-72-3, Methyl 4-(bromomethyl)benzoate. LookChem. [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]
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IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
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Innovations in Pharmaceutical Technology. (2024). Analytical Techniques in Pharmaceutical Analysis. innovationsinpharma.com. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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SIELC Technologies. (2018). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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IJPPS. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
ARL Bio Pharma. (n.d.). Benzyl Benzoate - Analytical Method Validation. ARL Bio Pharma. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
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Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scientific Research Publishing. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Benzyl 4-(bromomethyl)benzoate via ¹³C NMR
In the landscape of drug discovery and development, the unambiguous structural confirmation of key intermediates is a cornerstone of rigorous scientific practice. Benzyl 4-(bromomethyl)benzoate is a critical building block in the synthesis of a variety of pharmacologically active compounds, valued for its reactive bromomethyl group that facilitates diverse chemical transformations.[1] This guide provides an in-depth, experience-driven approach to validating its structure using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive analytical technique. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating and trustworthy protocol.
The Indispensable Role of ¹³C NMR in Structural Elucidation
While techniques like ¹H NMR provide valuable information about the proton environments within a molecule, ¹³C NMR offers a direct window into the carbon skeleton.[1] For a molecule like Benzyl 4-(bromomethyl)benzoate, with its distinct aromatic and aliphatic regions, ¹³C NMR is particularly adept at confirming the presence and connectivity of each carbon atom. The broad chemical shift range of ¹³C NMR minimizes signal overlap, a common challenge in the corresponding ¹H NMR spectra of complex aromatic compounds.[2]
Why Not Other Techniques? A Comparative Perspective
| Analytical Technique | Advantages | Limitations for Benzyl 4-(bromomethyl)benzoate |
| Infrared (IR) Spectroscopy | Excellent for identifying functional groups (e.g., C=O stretch of the ester). | Provides limited information on the overall carbon framework and isomer differentiation. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy. | Does not provide direct information on the connectivity of atoms. |
| ¹H NMR Spectroscopy | Provides detailed information on the proton environments and their neighboring atoms.[1] | Aromatic proton signals can be complex and overlapping, making definitive assignment challenging without advanced 2D techniques. |
| ¹³C NMR Spectroscopy | Directly observes the carbon backbone, providing a distinct signal for each unique carbon environment.[2] | Lower natural abundance of ¹³C requires more concentrated samples or longer acquisition times.[3] |
As the table illustrates, while other techniques offer complementary data, ¹³C NMR stands out for its ability to provide a comprehensive and unambiguous "fingerprint" of the carbon skeleton, making it the gold standard for structural validation in this context.
Experimental Protocol: A Self-Validating Workflow
The integrity of your ¹³C NMR data hinges on meticulous sample preparation and instrument setup. The following protocol is designed to maximize data quality and ensure reproducibility.
Step-by-Step Methodology
-
Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[4]
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred to overcome the low natural abundance of the ¹³C isotope.[3] Aim for a concentration of 50-100 mg of Benzyl 4-(bromomethyl)benzoate in approximately 0.6-0.7 mL of CDCl₃.[4][5]
-
Purity and Filtration: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Undissolved particles can degrade the spectral resolution.[5]
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.[6]
-
-
Data Acquisition: Optimizing for Clarity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (typically several hundred to a few thousand) will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate for most carbons in a molecule of this size.
-
-
Workflow Diagram
Caption: Correlation of the molecular structure with expected ¹³C NMR chemical shift regions.
Comparative Analysis with Analogous Structures
To further bolster our structural validation, comparing the experimental ¹³C NMR spectrum of Benzyl 4-(bromomethyl)benzoate with known spectra of similar compounds is a powerful strategy.
Benzyl Benzoate
The ¹³C NMR spectrum of benzyl benzoate serves as an excellent reference for the benzyl ester portion of our target molecule. [7]The signals for the carbonyl carbon, the benzylic ether carbon, and the two aromatic rings in benzyl benzoate will closely correspond to those in Benzyl 4-(bromomethyl)benzoate, with slight variations due to the influence of the bromomethyl substituent.
Methyl 4-(bromomethyl)benzoate
This compound provides a direct comparison for the 4-(bromomethyl)benzoate moiety. [][9]The chemical shifts of the aromatic carbons and the bromomethyl carbon in this molecule will be very similar to the corresponding signals in our target compound. The key difference will be the absence of the benzyl group signals and the presence of a methoxy signal (around 52 ppm). [10] By systematically comparing the acquired spectrum with these reference compounds, any discrepancies can be quickly identified, providing a robust cross-validation of the structural assignment.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the structure of Benzyl 4-(bromomethyl)benzoate using ¹³C NMR spectroscopy. By following the detailed experimental protocol, carefully analyzing the resulting spectrum, and comparing it with data from analogous structures, researchers can have a high degree of confidence in the identity and purity of this critical synthetic intermediate. This level of analytical diligence is paramount in ensuring the reliability and reproducibility of subsequent synthetic transformations and, ultimately, the integrity of the final drug candidates.
References
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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McGill University. Sample preparation. [Link]
-
University of Ottawa. NMR sample preparation. [Link]
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Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
-
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1980-1996. [Link]
-
The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link]
-
University of Hawai'i at Mānoa. (2023). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
SpectraBase. 1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Tzakos, A. G., & Gerothanassis, I. P. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 19(6), 7498-7537. [Link]
-
Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Acta Crystallographica Section E. (2007). Methyl 4‐(bromomethyl)benzoate. [Link]
-
SpectraBase. Benzyl benzoate - Optional[MS (GC)] - Spectrum. [Link]
-
PrepChem.com. Step A: Preparation of 4-(bromomethyl)benzyl alcohol. [Link]
-
Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
PubChem. Methyl 4-(bromomethyl)benzoate. [Link]
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Comparison of synthetic routes for Benzyl 4-(bromomethyl)benzoate
Topic: Comparison of Synthetic Routes for Benzyl 4-(bromomethyl)benzoate CAS No: 113100-79-1 Molecular Formula: C15H13BrO2
Executive Summary
Benzyl 4-(bromomethyl)benzoate is a critical bifunctional intermediate in medicinal chemistry, utilized primarily for its reactive benzylic bromide moiety which serves as an electrophilic handle for N-alkylation (e.g., in protease inhibitors) or C-C bond formation.
For researchers and drug development professionals, the choice of synthetic route is dictated by purity requirements and scalability . While direct bromination of the corresponding methyl ester is chemically feasible, it suffers from purification challenges due to side-chain bromination at the benzylic ester position. Consequently, the Convergent Esterification Route is identified as the superior method for pharmaceutical-grade synthesis, offering higher regioselectivity and simplified workup.
This guide compares the two dominant synthetic strategies:
-
Route A (Direct Functionalization): Radical Bromination of Benzyl 4-methylbenzoate.
-
Route B (Convergent Synthesis): Esterification of 4-(bromomethyl)benzoic acid with Benzyl Alcohol.
Part 1: Strategic Route Analysis
Route A: Radical Bromination (Wohl-Ziegler)
-
Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]
-
Concept: Direct bromination of the pre-assembled ester scaffold.
-
Critical Flaw: The substrate contains two benzylic positions: the target
-methyl group and the benzylic methylene of the ester ( ). While the -methyl group is electronically activated and kinetically favored, radical abstraction at the ester benzyl position leads to inseparable impurities and lower yields (~60-70%).
Route B: Convergent Esterification (Recommended)
-
Mechanism: Nucleophilic acyl substitution (Steglich esterification or Acid Chloride coupling).
-
Concept: Coupling the pre-functionalized 4-(bromomethyl)benzoic acid with benzyl alcohol.
-
Advantage: This route completely eliminates the risk of brominating the benzyl ester group, as the bromine is installed before the benzyl group is introduced. It consistently yields products of higher purity (>95%) with easier crystallization.
Part 2: Comparative Performance Metrics
| Metric | Route A: Direct Bromination | Route B: Convergent Esterification |
| Overall Yield | 55 - 70% | 85 - 94% |
| Regioselectivity | Moderate (Risk of ester-benzyl bromination) | High (100% specific) |
| Purification | Difficult (Column chromatography often required) | Easy (Recrystallization/Wash) |
| Scalability | Low (Exothermic radical reaction control) | High (Standard batch reactor) |
| Atom Economy | Low (Succinimide waste) | High (Water/Urea waste) |
| Safety Profile | High Risk (Lachrymator generation in situ) | Moderate (Lachrymator is starting material) |
Part 3: Decision Pathways & Mechanism
The following diagram illustrates the retrosynthetic logic and the divergence in purity profiles between the two routes.
Caption: Comparison of Direct Bromination (Red path) vs. Convergent Esterification (Blue path), highlighting the impurity risks associated with Route A.
Part 4: Detailed Experimental Protocols
Protocol 1: Convergent Esterification (Best Practice)
Recommended for medicinal chemistry applications requiring >98% purity.
Reagents:
-
4-(Bromomethyl)benzoic acid (1.0 equiv)
-
Benzyl alcohol (1.1 equiv)[2]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)benzoic acid (10 mmol, 2.15 g) in anhydrous DCM (50 mL).
-
Activation: Add DMAP (1 mmol, 0.12 g) and Benzyl alcohol (11 mmol, 1.14 mL). Cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 15 minutes. Causality: Slow addition at 0°C prevents thermal runaway and minimizes N-acylurea side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup (Self-Validating Step): Filter off the DCU precipitate using a sintered glass funnel. Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
-
Purification: Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Hexanes/Ethyl Acetate (9:1) to yield colorless crystals.[3]
Expected Yield: 90-95% Monitoring: TLC (Hexane:EtOAc 4:1).[3] Product Rf ~ 0.6.[2]
Protocol 2: Radical Bromination (Alternative)
Suitable only if 4-(bromomethyl)benzoic acid is unavailable and purification capabilities (HPLC/Column) are robust.
Reagents:
-
Benzyl 4-methylbenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)[3]
-
AIBN (0.05 equiv)
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (Green alternative)
Step-by-Step Methodology:
-
Setup: Dissolve Benzyl 4-methylbenzoate (10 mmol) in solvent (50 mL). Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Initiation: Heat the mixture to reflux (80°C). Irradiate with a tungsten lamp if initiation is sluggish.
-
Reaction: Reflux for 4-6 hours. Critical Check: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate filtrate.[3]
-
Purification: The crude oil will likely contain 10-15% starting material and 5-10% benzylic-ester brominated byproducts. Purification via silica gel chromatography is mandatory .
Part 5: Troubleshooting & Safety (E-E-A-T)
1. Handling Lachrymators: Benzyl 4-(bromomethyl)benzoate is a potent lachrymator (tear gas).
-
Protocol: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Quench glassware with a 10% solution of sodium thiosulfate to destroy active bromide residues before removal from the hood.
2. Preventing Hydrolysis: The benzylic bromide is sensitive to moisture.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C.
-
Validation: Check 1H NMR for a shift of the
peak (singlet at ~4.5 ppm) to (singlet at ~4.7 ppm) to detect degradation.
References
-
National Institutes of Health (NIH). (2010). An Oxidation of Benzyl Methyl Ethers with NBS. PMC2855737. Retrieved from [Link]
-
Organic Syntheses. (1922). Benzyl Benzoate Preparation via Alkoxide Method (Historical Context for Ester Stability). Org. Synth. 1922, 2,[4] 5. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Preparation of 4-(bromomethyl)benzonitrile and related benzylic bromides. Retrieved from [Link]
Sources
- 1. Benzyl 4-(bromomethyl)benzoate | Reagent [benchchem.com]
- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Benzyl 4-(bromomethyl)benzoate proper disposal procedures
Operational Guide: Safe Handling and Disposal of Benzyl 4-(bromomethyl)benzoate
Executive Summary & Immediate Hazards
Core Directive: Benzyl 4-(bromomethyl)benzoate (CAS 113100-79-1) is a potent lachrymator and alkylating agent . Improper disposal can result in the evacuation of laboratory facilities due to off-gassing of lachrymatory fumes from waste containers.
Operational Rule: Never dispose of this compound directly into standard solid or liquid waste bins without prior deactivation or double-containment .
Chemical Profile & Hazard Identification
This compound acts as a bifunctional linker, containing both a reactive benzylic bromide and a benzyl ester. The benzylic bromide moiety is responsible for its acute toxicity and lachrymatory properties.
| Property | Specification |
| Chemical Name | Benzyl 4-(bromomethyl)benzoate |
| CAS Number | 113100-79-1 |
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| Primary Hazard | Lachrymator (Causes severe eye/respiratory irritation) |
| Secondary Hazard | Corrosive / Skin Irritant (Category 1B) |
| Reactivity | Hydrolyzes in moisture to release HBr; Alkylates DNA/Proteins |
Operational Protocol: Handling & Containment
Before initiating disposal, ensure the following engineering controls are active.
-
Ventilation: All manipulations must occur inside a certified chemical fume hood.
-
PPE Layering:
-
Hands: Double-glove (Nitrile over Nitrile or Laminate). Change outer gloves immediately upon contact.
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for lachrymators).
-
Respiratory: If working outside a hood (emergency only), a full-face respirator with organic vapor/acid gas cartridges is required.
-
Deactivation (Quenching) Protocol
The most effective way to ensure safety is to chemically neutralize the active bromomethyl group before the waste leaves the fume hood. This converts the volatile lachrymator into a non-volatile, water-soluble salt.
The "Thiosulfate Quench" Method
This method uses nucleophilic substitution to displace the bromide.
Reagents:
-
Sodium Thiosulfate (
) -
Water
-
Ethanol (or Acetone)
Step-by-Step Procedure:
-
Prepare Quench Solution: Mix 10% w/v Sodium Thiosulfate in a 50:50 mixture of Water and Ethanol. (The ethanol ensures the lipophilic benzyl ester dissolves enough to react).
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of acetone or ethyl acetate.
-
Reaction: Slowly add the dissolved waste to the Quench Solution (Ratio: 1 part waste solution to 10 parts Quench Solution).
-
Agitation: Stir gently for 1-2 hours at room temperature.
-
Validation:
-
Visual: The solution should remain clear or turn slightly cloudy (precipitating salts).
-
pH Check: Ensure pH is neutral (6-8).
-
Odor Test: Carefully waft. The sharp, stinging acrid odor should be replaced by a faint sulfur/solvent smell.
-
Disposal Decision Matrix
Use this logic flow to determine the final waste stream.
Figure 1: Decision matrix for segregating and treating waste streams based on physical state and concentration.
Waste Stream Classification (RCRA/EPA Context)
When labeling the final waste container, use the following classifications to ensure regulatory compliance and handler safety.
| Waste Stream | Classification | Labeling Requirement |
| Quenched Liquid | Halogenated Organic Solvents | "Contains: Ethanol, Water, Thiosulfate, Benzyl benzoate derivatives. pH 7." |
| Solid Debris | Hazardous Debris (Toxic) | "Solid Waste: Contaminated with Lachrymator. DO NOT COMPACT." |
| Pure Compound | P-Listed or Characteristic | Do not dispose of pure material. Quench first or contact EHS for Lab Pack service. |
Critical Note on Trash Compactors: Never place contaminated gloves or paper towels in general trash. If a general trash bag containing this compound is compressed in a building compactor, it can aerosolize the chemical, forcing a building-wide evacuation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18543917, Benzyl 4-(bromomethyl)benzoate. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
